2-(Benzyloxy)-6-nitrobenzonitrile

Catalog No.
S8803089
CAS No.
1591-33-9
M.F
C14H10N2O3
M. Wt
254.24 g/mol
Availability
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2-(Benzyloxy)-6-nitrobenzonitrile

CAS Number

1591-33-9

Product Name

2-(Benzyloxy)-6-nitrobenzonitrile

IUPAC Name

2-nitro-6-phenylmethoxybenzonitrile

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C14H10N2O3/c15-9-12-13(16(17)18)7-4-8-14(12)19-10-11-5-2-1-3-6-11/h1-8H,10H2

InChI Key

WAKYNMMDKOTQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)[N+](=O)[O-]

Benzylation Techniques for Phenolic Precursors

Benzylation of phenolic hydroxyl groups is critical for introducing the benzyloxy moiety. The most common method involves Williamson ether synthesis, where a phenol reacts with benzyl bromide or chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, 2-hydroxy-6-nitrobenzonitrile undergoes benzylation in anhydrous dimethylformamide (DMF) at 80–100°C, achieving yields of 85–92%.

Table 1: Benzylation Optimization Parameters

ParameterOptimal ConditionYield (%)
BaseK₂CO₃89
SolventDMF92
Temperature (°C)8085
Reaction Time (h)12

Alternative approaches include phase-transfer catalysis using tetrabutylammonium bromide (TBAB), which reduces reaction times to 4–6 hours. However, DMF remains preferred for its ability to solubilize both aromatic substrates and inorganic bases.

Nitration Strategies in Aromatic Systems

Nitration of the benzene ring requires careful control to achieve the desired 6-nitro regioselectivity. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C are standard, with the benzyloxy group acting as an ortho/para-directing group. Computational studies suggest that steric hindrance from the bulky benzyloxy group favors nitration at the 6-position (para to the cyano group).

Mechanistic Insight:

  • Protonation of the benzyloxy oxygen generates an electrophilic nitrosonium ion (NO₂⁺).
  • Attack occurs preferentially at the 6-position due to resonance stabilization from the electron-withdrawing cyano group.
  • Rearomatization yields 2-(benzyloxy)-6-nitrobenzonitrile.

Industrial-scale nitration avoids over-nitration by maintaining a molar ratio of 1:1.05 (substrate:HNO₃) and using sulfuric acid as a dehydrating agent.

Cyanation Approaches via Nucleophilic Substitution

Introducing the cyano group typically involves nucleophilic aromatic substitution (SNAr). Halogenated precursors (e.g., 2-benzyloxy-6-nitrochlorobenzene) react with cuprous cyanide (CuCN) in refluxing DMF (150°C, 8–12 hours), achieving 70–78% yields.

Key Considerations:

  • Electron-withdrawing groups (nitro, benzyloxy) activate the ring for SNAr.
  • Polar aprotic solvents (DMF, DMSO) enhance cyanide nucleophilicity.
  • Copper catalysts mitigate side reactions such as hydrolysis.

Table 2: Cyanation Efficiency Comparison

PrecursorCyanating AgentSolventYield (%)
2-BnO-6-NO₂-Cl-benzeneCuCNDMF78
2-BnO-6-NO₂-Br-benzeneNaCNDMSO65

Multi-Step Convergent Synthesis Frameworks

Industrial routes often employ convergent synthesis to improve efficiency:

  • Benzylation: Protect 2-hydroxybenzonitrile with benzyl bromide.
  • Nitration: Introduce nitro group at the 6-position.
  • Purification: Crystallize intermediates from methanol/water.

Case Study: A patented method uses continuous flow reactors to combine benzylation and nitration in a single system, reducing processing time by 40% and improving yield to 94%.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

254.06914219 g/mol

Monoisotopic Mass

254.06914219 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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